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5-Iodo-4-methoxy-6-methylpyrimidine Documentation Hub

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  • Product: 5-Iodo-4-methoxy-6-methylpyrimidine
  • CAS: 107166-94-9

Core Science & Biosynthesis

Foundational

Chemical structure of 5-Iodo-4-methoxy-6-methylpyrimidine

Technical Deep Dive: 5-Iodo-4-methoxy-6-methylpyrimidine Executive Summary 5-Iodo-4-methoxy-6-methylpyrimidine (CAS 107166-94-9) represents a high-value heterocyclic scaffold in medicinal chemistry, primarily utilized as...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: 5-Iodo-4-methoxy-6-methylpyrimidine

Executive Summary 5-Iodo-4-methoxy-6-methylpyrimidine (CAS 107166-94-9) represents a high-value heterocyclic scaffold in medicinal chemistry, primarily utilized as a "linchpin" intermediate for constructing substituted pyrimidines.[1] Its structural uniqueness lies in the orthogonality of its reactive centers: the electrophilic C5-iodide, the nucleophile-susceptible C4-methoxy group, and the benzylic-like C6-methyl position. This guide details the structural properties, synthesis logic, and reactivity profile of this compound, designed for researchers optimizing lead generation libraries.

Structural Analysis & Chemical Identity[2]

The pyrimidine core is electron-deficient, but the introduction of the electron-donating methoxy group at C4 and the weakly donating methyl group at C6 modulates this deficiency. The iodine atom at C5 sits in the "cleft" between the substituents, creating a sterically crowded but electronically activated site for metal-catalyzed cross-coupling.

Table 1: Physicochemical Profile

PropertyDataNote
IUPAC Name 5-Iodo-4-methoxy-6-methylpyrimidine
CAS Number 107166-94-9Confirmed specific registry
Molecular Formula C₆H₇IN₂O
Molecular Weight 250.04 g/mol Heavy atom effect dominant (I)
Physical State Crystalline SolidTypically off-white to pale yellow
Solubility DCM, DMSO, MeCNPoor solubility in water
ClogP ~1.8 - 2.1Lipophilic due to I/Me/OMe

Electronic Conformation:

  • C5-Position (Iodo): The C-I bond is polarized but weak (approx. 50-55 kcal/mol), making it an ideal candidate for oxidative addition by Pd(0) species. The inductive withdrawing effect of the pyrimidine nitrogen atoms makes the C5 position less electron-rich than in benzene, but the ortho-methoxy group provides essential electron density via resonance (+M effect) to stabilize the oxidative addition intermediate.

  • C4-Position (Methoxy): This group serves as a "masked" hydroxyl or a leaving group. In SNAr reactions, the methoxy group can be displaced by strong nucleophiles (amines, thiols), particularly if the pyrimidine nitrogen is activated (e.g., N-oxidation or protonation).

  • C2-Position (Proton): The proton at C2 is highly acidic relative to benzene (pKa ~30) due to the flanking nitrogen atoms, allowing for potential C-H activation or lithiation-trapping strategies.

Synthesis & Manufacturing Workflows

The synthesis of 5-iodo-4-methoxy-6-methylpyrimidine typically follows an electrophilic aromatic substitution (


) strategy on the electron-rich precursor, 4-methoxy-6-methylpyrimidine. Direct iodination of the electron-deficient pyrimidine ring is difficult without activating groups; however, the C4-methoxy group activates the C5 position sufficiently.
Retrosynthetic Logic
  • Target: 5-Iodo-4-methoxy-6-methylpyrimidine.[1]

  • Precursor: 4-Methoxy-6-methylpyrimidine.[2][][4]

  • Starting Material: 4-Hydroxy-6-methylpyrimidine (6-methyl-4(3H)-pyrimidinone) or 4-Chloro-6-methylpyrimidine.

Validated Synthetic Protocol (N-Iodosuccinimide Route)

Rationale: Using N-iodosuccinimide (NIS) in a polar aprotic solvent (acetonitrile or DMF) allows for mild iodination conditions that avoid the harsh acidic environment of ICl or


 methods, which could hydrolyze the methoxy ether.

Step-by-Step Methodology:

  • Precursor Preparation:

    • Charge a reaction vessel with 4-chloro-6-methylpyrimidine (1.0 eq) and Methanol (10 V).

    • Slowly add Sodium Methoxide (1.1 eq) at 0°C.

    • Stir at ambient temperature for 4 hours (Monitor by TLC/LCMS for disappearance of chloride).

    • Workup: Quench with water, extract with DCM, dry, and concentrate to yield 4-methoxy-6-methylpyrimidine.

  • Iodination (Critical Step):

    • Dissolve 4-methoxy-6-methylpyrimidine (1.0 eq) in Acetonitrile (MeCN, anhydrous, 10 V).

    • Add N-Iodosuccinimide (NIS) (1.2 eq) portion-wise to control exotherm.

    • Optional Catalyst: Add 5 mol% Trifluoroacetic acid (TFA) if reaction is sluggish (protonation activates the ring).

    • Heat to reflux (80°C) for 6-12 hours.

    • Monitoring: LCMS should show conversion of M+H 125 to M+H 251.

  • Purification:

    • Cool to RT. Remove solvent in vacuo.[4]

    • Redissolve in EtOAc and wash with saturated

      
       (to remove oxidative iodine byproducts) and 
      
      
      
      .
    • Recrystallize from Hexane/EtOAc or purify via silica chromatography (Gradient: 0-20% EtOAc in Hexanes).

Synthesis Workflow Diagram

Synthesis_Workflow Start 4-Chloro-6-methylpyrimidine (Commercial) Step1 Methoxylation (NaOMe, MeOH, 0°C) Start->Step1 Inter 4-Methoxy-6-methylpyrimidine Step1->Inter S_NAr Step2 Electrophilic Iodination (NIS, MeCN, Reflux) Inter->Step2 Product 5-Iodo-4-methoxy-6-methylpyrimidine (Target) Step2->Product S_EAr (C5 Regioselectivity)

Figure 1: Step-wise synthetic pathway from commercial chloropyrimidines to the target 5-iodo derivative.

Reactivity Profile & Applications

The versatility of 5-iodo-4-methoxy-6-methylpyrimidine stems from its ability to undergo sequential functionalization. It acts as a bifunctional electrophile.

A. Palladium-Catalyzed Cross-Coupling (C5)

The C-I bond is the most reactive site.

  • Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.

    • Conditions:

      
       (5 mol%), 
      
      
      
      , Dioxane/H2O, 90°C.
    • Outcome: Biaryl systems (e.g., 5-aryl-4-methoxy-6-methylpyrimidine).

  • Sonogashira: Couples with terminal alkynes.[5][6]

    • Conditions:

      
      , CuI, 
      
      
      
      , THF.
    • Outcome: Alkynylpyrimidines (precursors to fused ring systems).

B. Nucleophilic Aromatic Substitution (C4)

The methoxy group is a "dummy" ligand that can be displaced after the C5 coupling is established.

  • Amination: Reaction with primary/secondary amines.

    • Conditions: Amine (excess), DMSO, 120°C (Microwave preferred).

    • Mechanism:[5][7] Addition-Elimination (

      
      ). The 5-Iodo group (if still present) enhances the electrophilicity of C4 via inductive withdrawal, facilitating this displacement.
      
Reactivity Logic Diagram

Reactivity_Pathways Core 5-Iodo-4-methoxy-6-methylpyrimidine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki C-I Activation (Fast) Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu) Core->Sonogashira C-I Activation SnAr S_NAr Displacement (R-NH2, Heat) Core->SnAr C-OMe Activation (Slow) Prod_Suzuki 5-Aryl-4-methoxy-6-methylpyrimidine Suzuki->Prod_Suzuki Prod_Sono 5-Alkynyl-4-methoxy-6-methylpyrimidine Sonogashira->Prod_Sono Prod_SnAr 2-Amino-5-iodo-6-methylpyrimidine (Rare, usually C4 displaces) SnAr->Prod_SnAr

Figure 2: Divergent reactivity pathways. The C-I bond (C5) is kinetically favored for Pd-catalysis over the C-OMe (C4) displacement.

Analytical Characterization

For researchers verifying the synthesized compound, the following spectral signatures are diagnostic.

Predicted NMR Data (


): 
  • ¹H NMR:

    • 
       2.55 ppm (s, 3H): C6-CH₃ . Deshielded relative to toluene due to the electron-deficient ring.
      
    • 
       4.05 ppm (s, 3H): C4-OCH₃ . Characteristic methoxy singlet.
      
    • 
       8.75 ppm (s, 1H): C2-H . Highly deshielded singlet, diagnostic of the pyrimidine proton between the two nitrogens.
      
  • ¹³C NMR:

    • 
       ~24 ppm (C6-Me).
      
    • 
       ~54 ppm (C4-OMe).
      
    • 
       ~85-90 ppm (C5-I ). The carbon attached to iodine is significantly shielded (heavy atom effect) and often appears upfield, which can be confusing to novices.
      
    • 
       ~158 ppm (C2).
      
    • 
       ~165-170 ppm (C4/C6).
      

Mass Spectrometry:

  • ESI-MS: Positive mode

    
    .
    
  • Isotope Pattern: Iodine is monoisotopic (

    
    ), so no M+2 peak from halogen (unlike Cl/Br).
    

References

  • Chemical Identity & CAS Registry : 5-Iodo-4-methoxy-6-methylpyrimidine (CAS 107166-94-9).[1] ABCR GmbH Product Catalog. Link

  • Iodination Methodologies : A Green Chemical Approach for Iodination of Pyrimidine Derivatives. PMC, National Institutes of Health. Link

  • Cross-Coupling Reactivity : A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem Technical Guides. Link

  • Suzuki Coupling on Pyrimidines : Polymerase Synthesis of DNA Containing Iodinated Pyrimidine... through Suzuki-Miyaura Cross-Coupling.[8] PubMed.[9] Link

  • Precursor Synthesis : Pyrimidines. 8. Chlorination of 6-methyluracil. Fordham Research Commons. Link

Sources

Exploratory

Introduction: The Significance of Pyrimidines and the Solubility Challenge

An In-Depth Technical Guide to the Solubility of 5-Iodo-4-methoxy-6-methylpyrimidine in DMSO and Methanol The pyrimidine ring is a cornerstone heterocyclic motif in a multitude of natural products and biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 5-Iodo-4-methoxy-6-methylpyrimidine in DMSO and Methanol

The pyrimidine ring is a cornerstone heterocyclic motif in a multitude of natural products and biologically active molecules, including the nucleic acids that comprise DNA and RNA.[1][2] Substituted pyrimidines are a subject of intense research due to their wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] 5-Iodo-4-methoxy-6-methylpyrimidine is one such derivative, whose potential applications are intrinsically linked to its physicochemical properties.

A critical, yet often underestimated, parameter in the early stages of drug discovery and development is aqueous and solvent solubility.[4] Poor solubility can hinder reliable in vitro assay results, complicate formulation, and ultimately lead to poor bioavailability, dooming an otherwise promising compound. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used to create high-concentration stock solutions for screening, while methanol, a polar protic solvent, is frequently employed in synthesis, purification, and as a co-solvent.[5][6] Understanding the solubility of 5-Iodo-4-methoxy-6-methylpyrimidine in these two distinct solvents is therefore paramount for its successful investigation.

Physicochemical Profile and Solubility Predictions

While direct experimental data for 5-Iodo-4-methoxy-6-methylpyrimidine is scarce, we can infer its likely behavior by examining its structure and the properties of related pyrimidine derivatives.

Molecular Structure Analysis:

Caption: Structure of 5-Iodo-4-methoxy-6-methylpyrimidine.

  • Pyrimidine Core: Aromatic and capable of hydrogen bonding via its nitrogen atoms.

  • Iodo Group: A large, lipophilic substituent that will likely decrease solubility in polar solvents like methanol and water.

  • Methoxy Group: Can act as a hydrogen bond acceptor, potentially offering a slight enhancement to solubility in protic solvents.

  • Methyl Group: A small, nonpolar group that contributes to the molecule's overall lipophilicity.

Solvent Interactions:

  • DMSO (Dimethyl Sulfoxide): As a strong polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic compounds.[5] Its large dipole moment allows it to effectively solvate polar functional groups. For many heterocyclic compounds, DMSO provides superior solubility compared to other organic solvents.[7] It is reasonable to hypothesize that 5-Iodo-4-methoxy-6-methylpyrimidine will exhibit good solubility in DMSO, likely sufficient for creating concentrated stock solutions (e.g., 10-100 mM) for biological screening.[5]

  • Methanol: As a polar protic solvent, methanol can act as both a hydrogen bond donor and acceptor.[6] While the pyrimidine nitrogens and the methoxy oxygen can accept hydrogen bonds from methanol, the overall molecule possesses significant lipophilic character due to the iodo and methyl groups. Studies on other pyrimidine derivatives have shown that solubility in methanol is often lower than in aprotic solvents like DMF (a close analog of DMSO).[1] Therefore, moderate to good solubility is expected in methanol, but likely less than in DMSO.

Quantitative Solubility Determination: A Validated Protocol

The gravimetric method is a robust and widely accepted technique for accurately determining the solubility of a compound in a specific solvent at various temperatures.[1][3] This protocol provides a self-validating system for generating reliable and reproducible data.

Experimental Workflow Diagram

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of 5-Iodo-4-methoxy-6-methylpyrimidine to a known mass of the chosen solvent (DMSO or methanol) in a sealed vial equipped with a magnetic stirrer. The presence of undissolved solid is crucial to ensure saturation.

    • Causality: Using an excess of the solute ensures that the solution reaches its thermodynamic equilibrium of saturation at a given temperature.

  • Equilibration:

    • Place the vial in a temperature-controlled water bath or heating block set to the desired temperature (e.g., 298.15 K / 25 °C).

    • Stir the mixture continuously for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

    • After stirring, allow the solution to stand without agitation for at least 4-6 hours at the same constant temperature to allow undissolved solids to settle.

    • Causality: Solubility is a temperature-dependent equilibrium process.[8] Maintaining a constant temperature is critical for accuracy, and allowing the solid to settle prevents contamination of the sample.

  • Sampling:

    • Carefully withdraw a known volume (e.g., 1-2 mL) of the clear supernatant using a pre-warmed pipette to prevent precipitation upon cooling.

    • Immediately transfer the supernatant to a pre-weighed (m₀) vial.

    • Quickly seal and re-weigh the vial to determine the total mass of the sample solution (m₁).

    • Causality: Pre-warming the pipette minimizes thermal shock that could cause the solute to crystallize out of the saturated solution, leading to an underestimation of solubility.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the sample vial. For methanol, this can be done at room temperature in a fume hood or under a gentle stream of nitrogen. For DMSO, due to its high boiling point, a vacuum oven at a moderate temperature (e.g., 50-60 °C) is required until a constant weight is achieved.

    • Once the solvent is fully evaporated, re-weigh the vial containing the solid residue (m₂).

    • Causality: Complete removal of the solvent is essential for an accurate measurement of the dissolved solute mass. Achieving a constant weight confirms that all solvent has evaporated.

  • Calculation and Data Recording:

    • The mass of the dissolved solute is (m₂ - m₀).

    • The mass of the solvent is (m₁ - m₀) - (m₂ - m₀).

    • Solubility can be expressed in various units, such as g/100g of solvent or mg/mL.

    • Repeat the entire process at different temperatures (e.g., 303.15 K, 308.15 K, 313.15 K) to understand the thermodynamic properties of dissolution.[3]

    • Perform each measurement in triplicate to ensure reproducibility and calculate the average value.

Data Presentation and Analysis

All quantitative data should be summarized in a clear, structured table.

Table 1: Experimentally Determined Solubility of 5-Iodo-4-methoxy-6-methylpyrimidine

Temperature (K)SolventReplicate 1 ( g/100g solvent)Replicate 2 ( g/100g solvent)Replicate 3 ( g/100g solvent)Average Solubility ( g/100g solvent)
298.15DMSO
308.15DMSO
318.15DMSO
298.15Methanol
308.15Methanol
318.15Methanol

For many organic compounds, solubility increases with temperature.[8] The experimental data can be correlated with thermodynamic models like the modified Apelblat equation to calculate dissolution parameters such as enthalpy and entropy, providing deeper insight into the dissolution process.[1][3]

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for 5-Iodo-4-methoxy-6-methylpyrimidine is not available, related iodo- and chloro-substituted pyrimidines are classified with hazards such as skin, eye, and respiratory irritation.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound and solvents.[11]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This guide establishes a robust scientific framework for evaluating the solubility of 5-Iodo-4-methoxy-6-methylpyrimidine in DMSO and methanol. While specific data is pending empirical determination, the structural analysis suggests favorable solubility in DMSO and moderate solubility in methanol. The provided gravimetric protocol offers a validated, step-by-step methodology for researchers to generate high-quality, reproducible data. This foundational knowledge is indispensable for advancing the study of this and other novel pyrimidine derivatives in the fields of chemical biology and drug discovery.

References

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace by Typeset. Available at: [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at: [Link]

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Publications. Available at: [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available at: [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. National Center for Biotechnology Information. Available at: [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. National Center for Biotechnology Information. Available at: [Link]

  • 4-Methoxy-2-(methoxymethyl)-6-methylpyrimidine Properties. U.S. Environmental Protection Agency. Available at: [Link]

  • Solubility of drug in DMSO? ResearchGate. Available at: [Link]

  • Solubility Data of DMSO. Scribd. Available at: [Link]

  • Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole. ResearchGate. Available at: [Link]

  • 1H NMR (400 MHz, DMSO-d6) δ 1.39. The Royal Society of Chemistry. Available at: [Link]

  • The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. MDPI. Available at: [Link]

Sources

Foundational

Safety data sheet (SDS) for 5-Iodo-4-methoxy-6-methylpyrimidine

Topic: Safety Data Sheet (SDS) for 5-Iodo-4-methoxy-6-methylpyrimidine Content Type: In-Depth Technical Guide / Hazard Analysis Whitepaper Audience: Researchers, Medicinal Chemists, and EHS Professionals A Strategic Appr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) for 5-Iodo-4-methoxy-6-methylpyrimidine Content Type: In-Depth Technical Guide / Hazard Analysis Whitepaper Audience: Researchers, Medicinal Chemists, and EHS Professionals

A Strategic Approach to Handling, Stability, and Risk Mitigation

Executive Summary & Chemical Identity

This guide transcends the standard Safety Data Sheet (SDS) by integrating physicochemical behavior with operational safety protocols. 5-Iodo-4-methoxy-6-methylpyrimidine (CAS: 107166-94-9) is a functionalized pyrimidine scaffold widely employed in medicinal chemistry for structure-activity relationship (SAR) studies. Its value lies in the orthogonality of its substituents: the electrophilic iodine at position 5 (ideal for Pd-catalyzed cross-couplings) and the methoxy group at position 4 (a latent carbonyl equivalent).

However, this structural utility introduces specific instability vectors—primarily photolytic deiodination and hydrolytic cleavage—that require rigorous environmental controls.

Chemical Identification Matrix
ParameterSpecification
Chemical Name 5-Iodo-4-methoxy-6-methylpyrimidine
CAS Number 107166-94-9
Molecular Formula

Molecular Weight 250.04 g/mol
Structural Class Halogenated Heterocycle
Physical State Solid (Off-white to pale yellow crystalline powder)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water

Hazard Identification & Toxicology Logic

Why is this molecule hazardous? As a halogenated pyrimidine, this compound acts as an alkylating-like irritant. The electron-deficient pyrimidine ring renders the molecule reactive toward nucleophilic residues on biological membranes (proteins/DNA), leading to cellular stress.

GHS Classification (29 CFR 1910.1200)
  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)

Mechanistic Toxicology
  • Local Irritation: The compound is lipophilic (LogP ~2.0–2.5 estimated), allowing rapid dermal penetration. Upon contact with mucosal membranes, hydrolysis may liberate hydriodic acid (HI) traces or reactive radical species, causing immediate inflammation.

  • Sensitization Potential: While not explicitly classified as a sensitizer, iodinated heterocycles can act as haptens. Repeated exposure may trigger T-cell mediated hypersensitivity.

Physicochemical Stability & Storage Protocols

The "Why" behind the storage rules.

The C-I bond at position 5 is the "weak link." Bond dissociation energy (BDE) for C(sp2)-I is significantly lower than C-Br or C-Cl. Exposure to UV light or heat can induce homolytic cleavage, generating iodine radicals (


) and compromising sample purity.
Storage Directives
ConditionProtocolScientific Rationale
Temperature 2°C to 8°C Retards thermal degradation and suppresses vapor pressure.
Atmosphere Inert Gas (Ar/N₂) Prevents oxidative degradation. The methoxy group is susceptible to oxidation/hydrolysis over long periods.
Light Amber Glass / Foil Critical. Prevents photolytic cleavage of the C-I bond (Photo-deiodination).
Container Teflon-lined Cap Iodine vapors (if degradation occurs) can corrode standard metal or rubber seals.

Operational Safety & Engineering Controls

Self-Validating Handling System

Do not rely solely on PPE. The primary defense must be containment.[2]

Engineering Controls
  • Fume Hood: Mandatory. Maintain face velocity >100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Dry, crystalline organic powders are prone to triboelectric charging, which can cause dispersal (dust cloud) or spark generation.

Personal Protective Equipment (PPE) Selection
  • Gloves: Nitrile (0.11 mm) is sufficient for incidental contact (splash protection). For prolonged handling or solution preparation (e.g., in DMSO/DCM), double-gloving or Silver Shield® laminates are required due to the carrier solvent's permeation properties.

  • Respiratory: If weighing >500 mg outside a hood (not recommended), use a P95/P100 particulate respirator.

Experimental Workflow: Handling & Synthesis Context

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

HandlingProtocol cluster_waste Disposal Logic Start Start: Retrieve Sample (CAS 107166-94-9) CheckVis Visual Inspection: Is solid yellow/brown? Start->CheckVis Degraded STOP: Iodine Liberation Detected. Recrystallize or Dispose. CheckVis->Degraded Yes (Darkening) Weighing Weighing Procedure: Inside Fume Hood ONLY CheckVis->Weighing No (Off-white) Waste Halogenated Organic Waste Stream Degraded->Waste Solvent Solubilization: (DMSO/DMF/DCM) Weighing->Solvent Reaction Reaction Setup: Protect from Light (Foil) Solvent->Reaction Inert Atm (Ar) Reaction->Waste Post-Rxn

Caption: Operational workflow emphasizing visual purity checks (iodine liberation) prior to usage.

Emergency Response Protocols

Causality-Driven Intervention

Inhalation (Dust/Mist)[2][4]
  • Immediate Action: Move to fresh air.

  • Mechanism: Pyrimidine dusts can cause bronchospasm. If wheezing occurs, medical evaluation is non-negotiable.

Ocular Exposure
  • Immediate Action: Flush with water for 15 minutes .[2][3][4]

  • Critical Detail: Do not just rinse; irrigate. The lipophilic nature means the solid particles may adhere to the cornea. Lifting eyelids is essential to remove trapped particulates.

Spillage & Decontamination
  • Isolate: Evacuate non-essential personnel.

  • PPE: Don N95 mask, goggles, and double nitrile gloves.

  • Neutralization: If the spill is yellow/brown (indicating free iodine), treat with 10% Sodium Thiosulfate solution to reduce iodine (

    
    ) to iodide (
    
    
    
    ), turning the color from brown to clear.
  • Cleanup: Absorb with vermiculite. Do not use combustible materials (sawdust) if free iodine is suspected (oxidizer risk).

Synthesis & Reactivity Profile

For the Medicinal Chemist

Understanding the reactivity profile helps predict "runaway" scenarios or incompatibility.

  • Electrophilicity: The C-5 position is activated. Avoid storage with strong nucleophiles (thiols, amines) unless intended for reaction.

  • Hydrolysis: The C-4 methoxy group is essentially an O-alkylated amide. Prolonged exposure to strong aqueous acids will hydrolyze this to the corresponding pyrimidinone (5-iodo-6-methylpyrimidin-4(1H)-one).

  • Incompatibilities: Strong oxidizing agents (peroxides, permanganates) and strong bases.

Reactivity Pathway Diagram

This diagram visualizes the primary chemical fates of the molecule, aiding in reaction planning and waste segregation.

Reactivity Core 5-Iodo-4-methoxy- 6-methylpyrimidine PdCross Pd-Catalyzed Coupling (Suzuki/Sonogashira) Core->PdCross  + Boronic Acid/Alkyne   Hydrolysis Acidic Hydrolysis (Degradation) Core->Hydrolysis  + H3O+ / Heat   Photo Photolytic Cleavage (Radical Formation) Core->Photo  + UV Light   Prod1 C5-Substituted Pyrimidine PdCross->Prod1 Prod2 Pyrimidinone (Inactive Impurity) Hydrolysis->Prod2 Prod3 Iodine Radical + De-iodinated byproduct Photo->Prod3

Caption: Primary reaction pathways: Synthetic utility (Green) vs. Environmental degradation risks (Red).

References

  • ABCR GmbH. (2024). Product Catalog: 5-Iodo-4-methoxy-6-methylpyrimidine (CAS 107166-94-9).[5][6] Retrieved from

  • PubChem. (2025). Compound Summary: 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine (Analogous Structure for Pyrimidine Reactivity). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Halogenated Pyrimidines General Handling. Retrieved from

  • Thermo Fisher Scientific. (2025).[2][4] SDS for 5-Iodo-2,4-dimethoxypyrimidine (Structural Analog). Retrieved from

  • BOC Sciences. (2024). Building Blocks: 5-Iodo-4-methoxy-6-methylpyrimidine. Retrieved from

Sources

Protocols & Analytical Methods

Method

Functionalization of C-5 position in 6-methylpyrimidine derivatives

Executive Summary The functionalization of pyrimidine derivatives is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and antivirals. However, the electron-deficient natur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of pyrimidine derivatives is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and antivirals. However, the electron-deficient nature of the diazine ring creates a "reactivity dichotomy": while positions C-2, C-4, and C-6 are susceptible to nucleophilic attack, they are resistant to electrophilic functionalization.

This guide focuses on the C-5 position of 6-methylpyrimidine , the only "benzene-like" node on the ring that retains sufficient electron density for electrophilic aromatic substitution (EAS) and metal-catalyzed C-H activation. We present two validated workflows:

  • Classical Route: Regioselective Halogenation followed by Suzuki-Miyaura Coupling.

  • Modern Route: Iridium-Catalyzed C-H Borylation for late-stage diversification.

Strategic Analysis: The Electronic Landscape

To successfully functionalize C-5, one must understand the electronic bias of the substrate. The 6-methyl group provides weak inductive donation (+I), slightly activating the ring compared to the parent pyrimidine, but the nitrogen atoms at 1 and 3 dominate the reactivity profile.

Reactivity Map (Graphviz Visualization)

The following diagram illustrates the electronic potential of the 6-methylpyrimidine scaffold, highlighting C-5 as the "Node of Least Resistance" for electrophilic attack.

ReactivityMap Substrate 6-Methylpyrimidine Scaffold N1_N3 N1 & N3 Atoms (Electron Sinks) Substrate->N1_N3 Inductive Withdrawal (-I) C6_Me C-6 Methyl Group (Steric Bulk / +I Effect) Substrate->C6_Me Substituent C5 C-5 Position (Electrophilic Target) Substrate->C5 Highest HOMO Coeff. C2_C4 C-2 & C-4 Positions (Nucleophilic Attack Sites) N1_N3->C2_C4 Deactivates to Electrophiles C6_Me->C5 Weak Activation (+I)

Figure 1: Reactivity landscape of 6-methylpyrimidine. The C-5 position remains the most electron-rich carbon, enabling EAS and C-H activation, unlike the electron-poor C-2/C-4 positions.

Workflow A: The Classical Route (Halogenation & Cross-Coupling)

This approach is the industry standard for scalability. It relies on installing a halogen "handle" at C-5, which is then leveraged in Palladium-catalyzed cross-coupling.

Protocol 1: Regioselective Bromination at C-5

Objective: Synthesize 5-bromo-6-methylpyrimidine. Mechanism: Electrophilic Aromatic Substitution (EAS). Reagents: N-Bromosuccinimide (NBS) is preferred over elemental bromine for stoichiometry control and handling safety.

Step-by-Step Methodology:
  • Setup: Charge a round-bottom flask with 6-methylpyrimidine (1.0 equiv) and Acetonitrile (MeCN) (0.5 M concentration).

    • Expert Insight: MeCN is chosen over DMF to simplify workup. While DMF promotes the reaction, removing it requires aqueous washing that can lead to product loss if the pyrimidine is water-soluble.

  • Addition: Add NBS (1.1 equiv) portion-wise at room temperature.

    • Note: If the reaction is sluggish (due to ring deactivation), add 5 mol% TFA (Trifluoroacetic acid) . The acid protonates the NBS, increasing its electrophilicity, though it also protonates the pyrimidine (counter-productive). Usually, thermal activation (reflux) is preferred over acid catalysis for this substrate.

  • Reaction: Heat to reflux (80-82°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup:

    • Cool to room temperature.[1]

    • Concentrate in vacuo to remove MeCN.

    • Resuspend residue in EtOAc and wash with saturated NaHCO3 (to remove succinimide/acid) and sodium thiosulfate (to quench active bromine).

  • Purification: Recrystallize from Ethanol or perform flash chromatography (SiO2, 0-40% EtOAc in Hexanes).

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Arylation of 5-bromo-6-methylpyrimidine. Challenge: Pyrimidine halides are electron-deficient, making oxidative addition facile, but they can be prone to hydrolysis or homocoupling.

Step-by-Step Methodology:
  • Catalyst System: Use Pd(PPh3)4 (5 mol%) for standard aryl boronic acids. For sterically hindered acids, switch to Pd2(dba)3 with XPhos .

  • Solvent/Base: 1,4-Dioxane/Water (4:1) with K3PO4 (2.0 equiv) .

    • Why: Anhydrous conditions often fail to activate the boronic acid. The water is critical for the transmetallation step.

  • Procedure:

    • Combine 5-bromo-6-methylpyrimidine (1.0 equiv), Arylboronic acid (1.2 equiv), and Base in the solvent mixture.

    • Degas with Argon for 10 minutes (Critical: Oxygen poisons Pd(0)).

    • Add Catalyst under Argon counter-flow.

    • Heat to 90°C for 12 hours.

  • Isolation: Filter through Celite, extract with EtOAc, and purify via column chromatography.

Workflow B: The Modern Route (Ir-Catalyzed C-H Borylation)

Objective: Direct installation of a boronate ester (Bpin) at C-5 without a halogen precursor. Advantage: High atom economy; avoids halogenated waste; allows late-stage functionalization of complex scaffolds. Mechanism: Iridium(III) catalytic cycle driven by steric factors.[2]

Mechanistic Logic

The [Ir(OMe)(cod)]2 / dtbpy system is sensitive to sterics.[2] In 6-methylpyrimidine:

  • C-2: Sterically accessible but flanked by two nitrogens. The lone pairs often coordinate to Ir, poisoning the catalyst.

  • C-4: Adjacent to N.

  • C-5: The least sterically hindered C-H bond that is not alpha to a nitrogen. The 6-methyl group provides a steric wall, but C-5 remains the kinetic product site.

DOT Diagram: C-H Activation Workflow

CH_Activation Precursors 6-Methylpyrimidine + B2pin2 Cycle_OA Oxidative Addition (C-H Bond Cleavage) Precursors->Cycle_OA Substrate Entry Catalyst [Ir(OMe)(cod)]2 + dtbpy Ligand ActiveCat Active Species: [Ir(dtbpy)(Bpin)3] Catalyst->ActiveCat Activation ActiveCat->Cycle_OA Cycle_RE Reductive Elimination (C-B Bond Formation) Cycle_OA->Cycle_RE Ir(V) Intermediate Cycle_RE->ActiveCat Regenerate Catalyst Product Product: 6-Methylpyrimidine-5-boronic acid pinacol ester Cycle_RE->Product Release

Figure 2: Catalytic cycle for the Iridium-mediated C-H borylation of 6-methylpyrimidine.

Protocol 3: Iridium-Catalyzed C-H Borylation

Reagents:

  • Catalyst: [Ir(OMe)(cod)]2 (1.5 mol%)

  • Ligand: dtbpy (4,4′-Di-tert-butyl-2,2′-dipyridyl) (3.0 mol%)

  • Boron Source: B2pin2 (Bis(pinacolato)diboron) (1.0 equiv)

  • Solvent: Hexane or THF (anhydrous).

Step-by-Step Methodology:

  • Glovebox/Schlenk Technique: This reaction is highly sensitive to moisture and oxygen.

  • Pre-complexation: In a vial, mix [Ir(OMe)(cod)]2, dtbpy, and B2pin2 in Hexane (2 mL). Stir for 10 mins until the solution turns deep red/brown (formation of the active tris-boryl species).

  • Substrate Addition: Add 6-methylpyrimidine (1.0 equiv).

  • Reaction: Seal and heat to 80°C for 16 hours.

    • Note: The volatile nature of 6-methylpyrimidine requires a tightly sealed vessel (pressure tube).

  • Workup:

    • Cool to room temperature.[1]

    • Evaporate solvent.

    • Crucial: Do not perform aqueous workup (boronates can hydrolyze or deborylate).

    • Pass rapidly through a short plug of silica gel eluting with Et2O/Hexane to remove the catalyst.

  • Storage: Store the pinacol ester at -20°C. It is prone to protodeborylation if left in protic solvents.

Data Summary & Comparison

FeatureMethod A: Halogenation/SuzukiMethod B: Ir-Catalyzed C-H Borylation
Regioselectivity High (Electronic control)High (Steric control)
Atom Economy Low (Stoichiometric byproducts)High (Catalytic)
Functional Group Tolerance Moderate (Sensitive to strong bases)Excellent (Neutral conditions)
Scalability Excellent (Kg scale)Moderate (Cost of Ir catalyst)
Primary Risk Over-brominationCatalyst poisoning by N-atoms

References

  • Mechanistic Insight into Pyridine/Pyrimidine Halogenation

    • Topic: Regioselectivity in electrophilic substitution of electron-deficient heterocycles.
    • Source:Nature Communic
    • Link:

  • Iridium-Catalyzed C-H Borylation of Azines

    • Topic: The foundational work on borylation of pyridines and pyrimidines using [Ir(OMe)(cod)]2.
    • Source:Organic & Biomolecular Chemistry (RSC).
    • Link:

  • Suzuki-Miyaura Coupling of Pyrimidines

    • Topic: Protocols for coupling 5-bromopyrimidines in green solvents.
    • Source:Journal of Chemical Educ
    • Link:

  • Direct C-H Arylation of Pyrimidines

    • Topic: Pd-catalyzed direct arylation as an alternative to boryl
    • Source:Organic Chemistry Frontiers (RSC).[3]

    • Link:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Preventing Deiodination in Palladium-Catalyzed Cross-Coupling Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet frustrating side reaction of deiodination (or hydrodehalogenation...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet frustrating side reaction of deiodination (or hydrodehalogenation) during palladium-catalyzed cross-coupling reactions. Instead of a simple list of steps, this document provides a deep dive into the mechanistic underpinnings of this side reaction and offers a systematic, field-proven approach to troubleshooting and prevention. Our goal is to empower you with the knowledge to not only fix a problematic reaction but to design more robust and efficient cross-coupling protocols from the outset.

Part 1: Understanding the Problem - The 'Why'

Before we can effectively troubleshoot, we must understand the fundamental chemistry at play. Deiodination is a reductive process that cleaves the carbon-iodine bond, replacing the iodine atom with a hydrogen atom. This leads to the formation of an undesired byproduct, reducing the yield of your target molecule.

FAQ: What is the primary mechanism of deiodination in palladium-catalyzed cross-coupling?

The most widely accepted cause of deiodination is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This highly reactive intermediate can intercept the aryl-palladium(II) complex that is poised for cross-coupling. Instead of transmetalation with the desired coupling partner, the complex undergoes reductive elimination with the hydride, yielding the deiodinated arene (Ar-H) and regenerating the Pd(0) catalyst.[1][2]

Several components of your reaction mixture can serve as a source for this problematic hydride:

  • Bases: Strong alkoxide bases (e.g., NaOEt, KOtBu) are known culprits.[3]

  • Solvents: Protic solvents like alcohols or even residual water can act as hydride donors.[1][3]

  • Reagents: Amine bases or even the organoboron reagent in Suzuki couplings can sometimes be a source.[2]

The propensity for deiodination generally follows the reactivity of the halide, making aryl iodides the most susceptible compared to bromides and chlorides (I > Br > Cl).[1][3] This is because the oxidative addition step for aryl iodides is very fast, but if subsequent steps like transmetalation are slow, the Ar-Pd-I intermediate has a longer lifetime, increasing the probability of interception by a Pd-H species.

Catalytic_Cycle_Deiodination cluster_main Desired Cross-Coupling Pathway cluster_side Competing Deiodination Pathway Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I Ar-Pd(II)-I Pd(0)L_n->Ar-Pd(II)-I Oxidative Addition (Ar-I) Ar-Pd(II)-R Ar-Pd(II)-R Ar-Pd(II)-I->Ar-Pd(II)-R Transmetalation (R-M) Byproduct Ar-H Ar-Pd(II)-I->Byproduct Reductive Elimination Product Ar-R Ar-Pd(II)-R->Product Reductive Elimination Pd-H_Source Hydride Source (Base, Solvent, etc.) Pd-H_Species [L_nPd-H] Pd-H_Source->Pd-H_Species Forms Pd-H_Species->Ar-Pd(II)-I Intercepts

Caption: The desired catalytic cycle competes with the deiodination pathway.

Part 2: Systematic Troubleshooting Guide

Encountering a significant amount of deiodinated byproduct can be disheartening. This section provides a logical workflow to diagnose and systematically resolve the issue.

Initial Diagnosis: How do I confirm deiodination?

Before optimizing, confirm that deiodination is indeed the primary side reaction.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most direct method. Look for a peak in the chromatogram with a mass corresponding to your starting aryl iodide minus the mass of iodine plus the mass of one hydrogen atom.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of your crude product, you will see the appearance of a new proton signal in the aromatic region where the iodine atom was previously located.[3]

Troubleshooting Workflow

Once deiodination is confirmed, follow this systematic approach. Address one variable at a time to understand its impact.

Troubleshooting_Workflow start Deiodination Confirmed base Step 1: Evaluate Base start->base solvent Step 2: Evaluate Solvent base->solvent Issue Persists success Problem Solved base->success Issue Resolved ligand Step 3: Screen Ligands solvent->ligand Issue Persists solvent->success Issue Resolved temp Step 4: Lower Temperature ligand->temp Issue Persists ligand->success Issue Resolved temp->success Issue Resolved

Caption: A systematic workflow for troubleshooting deiodination.

Frequently Asked Questions in Troubleshooting

The Base. The choice of base is often the most critical factor. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu) or sodium ethoxide (NaOEt), are frequent sources of palladium-hydride species.[3]

  • Actionable Insight: Switch from strong alkoxide bases to weaker inorganic bases. Phosphates (K₃PO₄) and carbonates (K₂CO₃, Cs₂CO₃) are generally much safer choices and are less prone to acting as hydride donors.[1][3]

The Solvent. Your solvent can be a direct hydride source, especially if it is protic (e.g., alcohols) or contains water.[1][3]

  • Actionable Insight: Switch to anhydrous, aprotic solvents. Toluene, dioxane, or THF are excellent choices for many cross-coupling reactions.[1][4] Ensure your solvents are rigorously dried and degassed, as even trace water can contribute to the problem.

The Ligand. The ligand plays a crucial role in modulating the properties of the palladium center. The right ligand can accelerate the desired reductive elimination of the product over the undesired deiodination pathway.

  • Actionable Insight: Switch to bulkier, more electron-rich phosphine ligands. Ligands like SPhos, XPhos, or other biaryl phosphines can promote the desired C-C bond-forming reductive elimination, thereby outcompeting the deiodination pathway.[1] N-heterocyclic carbene (NHC) ligands can also be highly effective.[1] Avoid using simple, less sterically demanding ligands like triphenylphosphine (PPh₃) when dealing with substrates prone to deiodination.[4]

Yes. High temperatures and prolonged reaction times can exacerbate deiodination.[3] The side reaction often has a higher activation energy, becoming more competitive at elevated temperatures.

  • Actionable Insight: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. If you switched to a more active catalyst system (e.g., using a bulkier ligand), you might find that you can significantly lower the reaction temperature.[4]

Yes. Electron-deficient aryl iodides and especially N-heterocyclic iodides (e.g., iodo-pyridines, -indoles, -pyrazoles) are notoriously more susceptible to deiodination.[1] The nitrogen atom can coordinate to the palladium center, potentially altering the catalytic cycle in a way that favors the side reaction. For N-H containing heterocycles, deprotonation by the base can further complicate the reaction.

  • Actionable Insight: For these challenging substrates, the careful selection of a mild base (K₃PO₄ is often a good starting point) and a highly active, bulky ligand is critical. In some cases, protecting the N-H group may be necessary to suppress deiodination.[1]

Part 3: Data Summary & Optimized Protocols

To provide a practical context, the following table summarizes the key troubleshooting strategies, and a detailed protocol illustrates their application.

Table 1: Troubleshooting Summary for Deiodination
ParameterProblematic ConditionRecommended ModificationRationale
Base Strong alkoxides (NaOtBu, KOtBu, NaOH)[3]Weaker inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃)[1][3]Minimizes the formation of Pd-H species from the base.
Solvent Protic solvents (alcohols) or wet aprotic solvents[3]Anhydrous aprotic solvents (Toluene, Dioxane, THF)[1]Eliminates the solvent as a potential hydride source.
Ligand Small, electron-poor ligands (e.g., PPh₃)Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs[1]Accelerates desired C-C reductive elimination over C-H elimination.
Temperature High temperature (e.g., >100 °C)Lowest effective temperature (e.g., 60-80 °C)Reduces the rate of the competing deiodination side reaction.
Additives NoneConsider adding bromide salts (e.g., LiBr)The presence of bromide ions can sometimes suppress dehalogenation, although the mechanism is complex.[3]
Example Protocol: Suzuki-Miyaura Coupling of a Challenging Aryl Iodide

This protocol incorporates best practices to minimize deiodination for a hypothetical coupling between an electron-deficient aryl iodide and a boronic acid.

Reaction: Coupling of 4-iodonitrobenzene with Phenylboronic Acid.

Materials:

  • 4-Iodonitrobenzene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv), finely ground

  • Anhydrous Toluene (0.2 M)

  • Anhydrous Water (4% v/v of Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-iodonitrobenzene, phenylboronic acid, and finely ground K₃PO₄.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent to form the pre-catalyst.

  • Add the anhydrous toluene and water to the Schlenk flask containing the solids.

  • Add the pre-catalyst solution to the main reaction flask.

  • Thoroughly degas the reaction mixture by subjecting it to three freeze-pump-thaw cycles or by bubbling argon through the stirred solution for 15-20 minutes.[1]

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale for Choices:

  • Base: K₃PO₄ is chosen as a mild, non-hydride-donating base.[1][3]

  • Ligand/Catalyst: SPhos is a bulky, electron-rich ligand known to promote efficient cross-coupling and suppress dehalogenation.[1]

  • Solvent: Anhydrous toluene is used to avoid a protic environment. A small, controlled amount of water is often necessary for the Suzuki transmetalation step.[1]

  • Temperature: The reaction is run at a moderate 80 °C to provide sufficient energy for the desired reaction without excessively promoting the deiodination side reaction.

References
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Navarro, O., et al. (2005). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.
  • Parrish, J. D., & Jung, K. W. (2004).
  • Reddit User Discussion. (2019, October 7). significant dehalogenation in stille coupling. r/Chempros. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Iodopyrimidine Intermediates

Subject: Troubleshooting & Optimization Guide for Silica Gel Chromatography of 5-Iodopyrimidines Ticket ID: #PYR-5I-SILICA Status: Open Assigned Specialist: Senior Application Scientist Executive Summary 5-iodopyrimidine...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Silica Gel Chromatography of 5-Iodopyrimidines Ticket ID: #PYR-5I-SILICA Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

5-iodopyrimidines are critical electrophiles in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) used extensively in drug discovery. Their purification on silica gel presents a "Triad of Challenges":

  • Tailing/Streaking: Caused by the interaction of the basic pyrimidine nitrogen with acidic silanols.

  • Co-elution: 5-H starting materials often possess similar polarity to the 5-I product.

  • Instability: The C-I bond is labile; prolonged exposure to silica (acidic) or light can cause deiodination or polymerization.

This guide provides modular solutions to these specific issues.

Module 1: Peak Tailing & Streaking

Symptom: The product elutes as a broad streak rather than a tight band, contaminating later fractions. Root Cause: The basic nitrogen atoms in the pyrimidine ring (pKa ~1.3 for unsubstituted, higher for amino-derivatives) hydrogen bond with the acidic silanol (Si-OH) groups on the silica surface.

Solution: The "Buffered Silica" Protocol

You must neutralize the silica surface. Standard silica is slightly acidic (pH 5-6).

Decision Matrix: Choosing the Right Modifier

MobilePhaseSelection Start Analyze Analyte Structure IsBasic Contains -NH2 or Alkyl Amine? Start->IsBasic IsAcidic Contains -OH / Amide? IsBasic->IsAcidic No UseTEA Add 1-2% Triethylamine (TEA) to Mobile Phase IsBasic->UseTEA Yes (Non-polar eluent) UseNH3 Use 1% NH4OH in MeOH (DCM/MeOH systems) IsBasic->UseNH3 Yes (Polar eluent) Standard Standard Solvent System (No Modifier needed) IsAcidic->Standard Usually sufficient

Caption: Logic flow for selecting mobile phase modifiers based on pyrimidine substitution.

Experimental Protocol: TEA-Deactivation
  • Slurry Preparation: Suspend silica gel in the starting mobile phase (e.g., 10% EtOAc/Hexane).

  • Add Modifier: Add 1% v/v Triethylamine (TEA) to the slurry. Swirl for 5 minutes.

  • Pack Column: Pour the slurry. Flush with 2 Column Volumes (CV) of the mobile phase containing 1% TEA.

  • Elution: Run the purification using the modifier in the mobile phase.

    • Note: TEA is volatile and easily removed during rotovap, unlike pyridine.

Module 2: Separation Selectivity (Co-elution)

Symptom: The 5-iodo product co-elutes with the uniodinated starting material (5-H pyrimidine). Root Cause: The iodine atom is lipophilic but does not significantly alter the dipole moment compared to the H-bond capability of the ring nitrogens. Standard Hexane/EtOAc systems often fail to discriminate.[1][2]

Solution: Alternative Solvent Systems

Move away from "Generic" gradients. Chlorinated solvents often provide better selectivity for nitrogen heterocycles due to their polarizability.

Solvent System Performance Table

Solvent SystemSelectivity for 5-I-PyrimidinesApplication Note
Hexane / EtOAc ModerateGood for lipophilic derivatives (e.g., 2,4-dichloro). Often fails for polar amines.
DCM / MeOH HighStandard for polar derivatives.[3] Warning: Strong displacement effect; use shallow gradients (0-5%).
DCM / Acetone Very HighExcellent for separating 5-I from 5-H. Acetone is more selective than EtOAc for heterocycles.
EtOAc / EtOH (3:1) High"Green" alternative to DCM. Good resolution for amino-pyrimidines.

Technical Tip: If using DCM/MeOH, avoid >10% MeOH if possible, as it can dissolve silica slightly, contaminating the product. If >10% is needed, switch to Reverse Phase (C18) .

Module 3: Sample Decomposition

Symptom: Fractions turn purple/brown; NMR shows loss of the iodine signal. Root Cause: The C-I bond is the weakest bond in the molecule (approx. 50-60 kcal/mol). It is susceptible to:

  • Photolysis: Light causes homolytic cleavage.

  • Acidolysis: Acidic silanols catalyze deiodination.

Troubleshooting Protocol: The "Fast & Dark" Method
  • Shielding: Wrap the column in aluminum foil during the run.

  • Speed: Do not run a "long" column. Optimize Rf to 0.3–0.4 (rather than 0.2) to elute faster.

  • Quenching: If the compound is extremely labile, add 0.5% Copper stabilized to the silica (rare, usually for stannanes) or simply ensure the silica is basic (see Module 1).

  • Workup: Do not leave fractions in solution overnight. Rotovap immediately.

Module 4: Solubility & Loading

Symptom: Sample precipitates at the top of the column, causing band distortion. Root Cause: 5-iodopyrimidines (especially amino-derivatives) have poor solubility in non-polar mobile phases (Hexane/EtOAc).

Solution: Dry Loading (Solid Load)

Liquid loading in a "strong" solvent (like DCM) and eluting with Hexane causes immediate precipitation. Dry loading is mandatory for reproducibility.

Workflow: Dry Loading Protocol

DryLoading Dissolve 1. Dissolve Crude (DCM or MeOH) AddSilica 2. Add Silica Gel (Ratio 1:2 w/w) Dissolve->AddSilica Evaporate 3. Rotovap to Dryness (Free-flowing powder) AddSilica->Evaporate Load 4. Load on Top of Packed Column Evaporate->Load Sand 5. Add Sand Layer (Protect bed) Load->Sand

Caption: Step-by-step workflow for dry loading low-solubility samples.

Frequently Asked Questions (FAQs)

Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade III) is excellent for acid-sensitive iodides. However, it has lower resolution (theoretical plates) than silica. Use it only if TEA-buffered silica fails to prevent decomposition.

Q: My product is an amino-iodopyrimidine and it sticks to the baseline even with 10% MeOH. What now? A: You have likely encountered the "Silanol Trap."

  • Switch to DCM : 7N NH3 in MeOH (9:1). The ammonia is a stronger competitor for silanols than your amine.

  • Consider Reverse Phase (C18) chromatography using Water/Acetonitrile with 0.1% Formic Acid.[4]

Q: How do I remove the Triethylamine (TEA) after the column? A: TEA (b.p. 89°C) forms an azeotrope with Ethanol. Add small amounts of EtOH during rotovap to help strip it off. Alternatively, high-vacuum drying for 2 hours usually removes all traces.

References
  • Biotage. "What are alternatives to DCM/MeOH for polar reaction mix purifications?" Biotage Flash Purification Blog. Link

  • University of Rochester. "Tips for Flash Column Chromatography." Department of Chemistry. Link

  • Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do?" Welch Materials Technical Resources. Link

  • BenchChem. "Purification of Pyrimidine Derivatives by Column Chromatography." Technical Support Center. Link

Sources

Reference Data & Comparative Studies

Validation

Reactivity Showdown: 5-Iodo vs. 5-Bromo-4-methoxy-6-methylpyrimidine in Cross-Coupling Reactions

A Senior Application Scientist's Guide to Selecting the Optimal Halogenated Pyrimidine Building Block For researchers and process chemists in the pharmaceutical and agrochemical industries, the functionalization of the p...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting the Optimal Halogenated Pyrimidine Building Block

For researchers and process chemists in the pharmaceutical and agrochemical industries, the functionalization of the pyrimidine scaffold is a foundational task in the discovery of new molecular entities.[1] The 4-methoxy-6-methylpyrimidine core is a common motif, and its elaboration often relies on the strategic use of halogenated derivatives in cross-coupling reactions. The choice between a 5-iodo and a 5-bromo analogue is a critical decision point that directly impacts reaction efficiency, cost, and overall synthetic strategy.

This guide provides an in-depth comparison of the reactivity of 5-Iodo-4-methoxy-6-methylpyrimidine and 5-Bromo-4-methoxy-6-methylpyrimidine, grounded in fundamental chemical principles and supported by representative experimental protocols. We will explore the physicochemical basis for their differential reactivity and provide practical guidance for their application in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Part 1: The Physicochemical Basis of Reactivity

The observed difference in reactivity between the iodo- and bromo-pyrimidine analogues is fundamentally governed by the strength of the carbon-halogen (C-X) bond.

Carbon-Halogen Bond Dissociation Energies (BDEs)

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[2] This trend is inversely correlated with the C-X bond dissociation energy (BDE), which is the energy required to cleave the bond homolytically.[2][3] The C-I bond is significantly weaker and longer than the C-Br bond, making it more susceptible to cleavage.

Bond TypeTypical BDE (kJ/mol)
C-Br (Aryl)~270
C-I (Aryl)~240
Table 1: Approximate bond dissociation energies for aryl-halogen bonds.[3]

This lower BDE for the C-I bond means that less energy is required to break it, directly influencing the kinetics of the reaction.[4]

The Critical Role of Oxidative Addition

In many palladium-catalyzed cross-coupling reactions, the rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[2][5] During this step, the C-X bond is broken, and a new organopalladium(II) complex is formed.

Because the C-I bond is weaker, the activation energy for the oxidative addition of 5-Iodo-4-methoxy-6-methylpyrimidine is lower than that for its bromo counterpart. This translates to faster reaction rates and the ability to conduct reactions under much milder conditions (e.g., lower temperatures, lower catalyst loadings).[5][6]

Catalytic_Cycle cluster_0 Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation (e.g., with R-B(OH)₂) PdII->Transmetal PdII_R Ar-Pd(II)-R L₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product Reagents Ar-X (Reactant) Reagents->OxAdd Ar-I: Faster Ar-Br: Slower

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Electronic Influence of the Pyrimidine Core

The pyrimidine ring is an electron-deficient heterocycle, which generally enhances the rate of oxidative addition compared to electron-rich aromatic systems. The position of the halogen also plays a role, with the general order of reactivity being C4(6) > C2 > C5.[2] The C5 position, being the least electron-deficient, is the least reactive site on the pyrimidine ring. This makes the inherent reactivity difference between iodine and bromine at this position even more critical for achieving successful transformations. The electron-donating methoxy and methyl groups further modulate the electronic properties but do not change the fundamental reactivity order of the halogens.

Part 2: Comparative Performance in Key Cross-Coupling Reactions

The superior reactivity of the C-I bond allows 5-Iodo-4-methoxy-6-methylpyrimidine to consistently outperform its bromo analog, especially in reactions that are sensitive to the oxidative addition step.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions in drug discovery.[7][8] When comparing the two substrates, the iodo-pyrimidine is expected to couple under significantly milder conditions.

Parameter5-Iodo-4-methoxy-6-methylpyrimidine5-Bromo-4-methoxy-6-methylpyrimidineRationale
Typical Temperature Room Temp to 60 °C80 °C to 110 °CLower activation energy for C-I oxidative addition.
Reaction Time 1-4 hours6-24 hoursFaster kinetics due to more facile oxidative addition.
Catalyst Loading 1-3 mol%3-5 mol%Higher reactivity allows for lower catalyst turnover.
Typical Yield Very Good to ExcellentGood to Very GoodFewer side reactions (e.g., dehalogenation) at lower temps.
Table 2: Expected performance comparison in a typical Suzuki-Miyaura coupling with phenylboronic acid. This data is illustrative of general trends.[2]

Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of the halo-pyrimidine with an arylboronic acid.

Suzuki_Workflow start Start reagents 1. Reagent Prep - Add Halo-pyrimidine (1.0 eq) - Add Boronic Acid (1.2 eq) - Add Base (e.g., K₂CO₃, 2.0 eq) - Add Pd Catalyst (e.g., Pd(PPh₃)₄, 3 mol%) start->reagents solvent 2. Add Solvent & Degas - Add Toluene/H₂O (4:1) - Bubble N₂/Ar for 15 min reagents->solvent reaction 3. Reaction - Heat to desired temp (Iodo: 60°C, Bromo: 90°C) - Stir for specified time (Iodo: 2h, Bromo: 12h) solvent->reaction workup 4. Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O, Brine reaction->workup purify 5. Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Purify by Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the halo-pyrimidine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).[2][9]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/H₂O or Dioxane/H₂O.

  • Reaction: Heat the mixture to the appropriate temperature (e.g., 60°C for the iodo-compound, 90-100°C for the bromo-compound) and stir until TLC or LC-MS analysis indicates consumption of the starting material.

  • Workup and Purification: After cooling, the reaction is typically diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sulfate, and concentrated. The crude product is then purified by flash column chromatography.

Sonogashira Coupling

The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, a key transformation for introducing alkynyl moieties.[10][11] The reactivity trend (I > Br) is particularly pronounced here.[11] 5-Iodopyrimidines can often be coupled at or near room temperature, whereas 5-bromopyrimidines typically require heating.[10][12]

Representative Protocol: Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the halo-pyrimidine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (5-10 mol%).[12]

  • Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq.).

  • Degassing: Degas the mixture thoroughly.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Reaction: Stir the reaction at the appropriate temperature (e.g., room temperature for the iodo-compound, 60-80°C for the bromo-compound) until completion.

  • Workup and Purification: The reaction is typically filtered to remove amine salts, concentrated, and purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[7][13] This reaction is crucial for synthesizing aryl amines, which are prevalent in pharmaceuticals.[7][14] While modern, highly active catalysts have been developed that can effectively couple aryl bromides and even chlorides, the general reactivity trend still favors aryl iodides.[15][16] Using 5-Iodo-4-methoxy-6-methylpyrimidine can lead to higher yields, shorter reaction times, and may allow for the use of less reactive amines or lower catalyst loadings compared to the bromo analogue.

Part 3: Practical Considerations and Strategic Selection

While the 5-iodo derivative offers superior reactivity, the choice of starting material is not always straightforward and involves balancing several factors.

Decision_Tree start Project Goal? node_reactivity Need High Reactivity? (Mild Conditions, Fast Reaction) start->node_reactivity Yes node_cost Is Cost a Major Driver? (Large Scale Synthesis) start->node_cost No node_reactivity->node_cost No res_iodo Choose: 5-Iodo-pyrimidine node_reactivity->res_iodo Yes node_selectivity Need Orthogonal Reactivity? (Multiple Halogens Present) node_cost->node_selectivity No res_bromo Choose: 5-Bromo-pyrimidine node_cost->res_bromo Yes node_selectivity->res_iodo No node_selectivity->res_bromo Yes

Caption: Decision logic for selecting the appropriate halo-pyrimidine.

  • Reactivity vs. Cost: 5-Iodo-4-methoxy-6-methylpyrimidine is typically more expensive than its bromo counterpart. For early-stage research and development where reaction success and speed are paramount, the iodo compound is often preferred. For large-scale synthesis, the lower cost of the bromo derivative may justify the development of more forcing reaction conditions.

  • Stability: Aryl iodides can be more sensitive to light and decomposition over long-term storage compared to aryl bromides.

  • Orthogonal Reactivity: In a molecule containing multiple different halogens (e.g., a bromo and an iodo group), the C-I bond can often be selectively functionalized first under mild conditions, leaving the C-Br bond intact for a subsequent, different coupling reaction. This makes the less reactive 5-bromo derivative a valuable tool for sequential functionalization strategies.

Conclusion

The choice between 5-Iodo- and 5-Bromo-4-methoxy-6-methylpyrimidine is a strategic one that hinges on the specific goals of the synthesis.

5-Iodo-4-methoxy-6-methylpyrimidine is the substrate of choice for achieving high reactivity, enabling faster reactions under milder conditions. This is ideal for rapid library synthesis, proof-of-concept studies, and for coupling with challenging or sensitive substrates.

5-Bromo-4-methoxy-6-methylpyrimidine offers a more cost-effective and stable alternative. While it requires more forcing conditions, its lower reactivity can be strategically exploited for selective, sequential cross-coupling reactions in more complex synthetic routes.

Ultimately, a thorough understanding of the fundamental principles of C-X bond reactivity empowers the medicinal or process chemist to make an informed decision, optimizing their synthetic route for efficiency, cost, and strategic elegance.

References

  • Benchchem. Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
  • Benchchem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • ResearchGate. Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes | Request PDF.
  • Hartwig, J.F. Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine. The Hartwig Group.
  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing).
  • PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • University of Victoria. Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • ResearchGate. The Buchwald–Hartwig Amination After 25 Years.
  • Wikipedia. Buchwald–Hartwig amination.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Wordpress.
  • Benchchem. Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery.
  • Benchchem. A Comparative Spectroscopic Guide to 5-Bromo-2-chloro-4-methoxypyrimidine and Its Derivatives.
  • YouTube. Rank each of the indicated bonds in order of increasing bond dissociation energy. Available from: [Link]

  • Filo. Explain the difference in the bond dissociation energies for the followin... Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
  • Wikipedia. Sonogashira coupling.

Sources

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